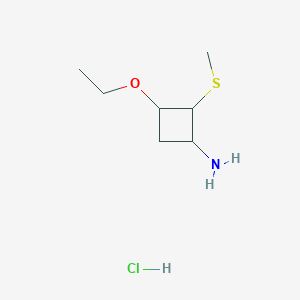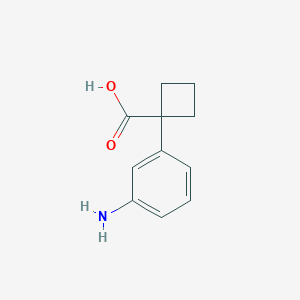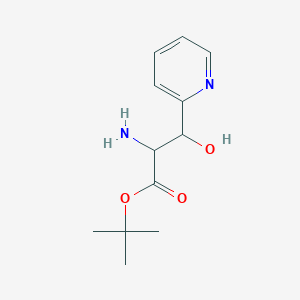![molecular formula C13H17NO B13234507 4-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13234507.png)
4-{6-Azaspiro[3.4]octan-8-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-Azaspiro[34]octan-8-yl}phenol is a chemical compound with the molecular formula C13H17NO It is characterized by a spirocyclic structure, which includes a phenol group and an azaspiro octane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Azaspiro[3One common method involves the annulation of the cyclopentane ring and the subsequent formation of the azaspiro structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 4-{6-Azaspiro[3.4]octan-8-yl}phenol are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-{6-Azaspiro[3.4]octan-8-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic structure or the phenol group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield quinones, reduction can produce modified spirocyclic structures, and substitution can result in various phenol derivatives.
Applications De Recherche Scientifique
4-{6-Azaspiro[3.4]octan-8-yl}phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mécanisme D'action
The mechanism of action of 4-{6-Azaspiro[3.4]octan-8-yl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the spirocyclic structure may influence its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-{6-Azaspiro[3.4]octan-8-yl}phenol can be compared with other similar compounds, such as:
2-(6-Azaspiro[3.4]octan-8-yl)phenol: This compound has a similar spirocyclic structure but differs in the position of the phenol group.
(6-Azaspiro[3.4]octan-8-yl)methanol: This compound has a methanol group instead of a phenol group, which affects its chemical properties and reactivity.
The uniqueness of 4-{6-Azaspiro[3
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
4-(6-azaspiro[3.4]octan-8-yl)phenol |
InChI |
InChI=1S/C13H17NO/c15-11-4-2-10(3-5-11)12-8-14-9-13(12)6-1-7-13/h2-5,12,14-15H,1,6-9H2 |
Clé InChI |
YMCGVBWPLSOATO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNCC2C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


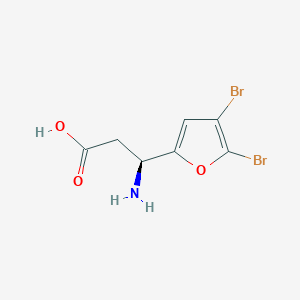
![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole hydrochloride](/img/structure/B13234429.png)
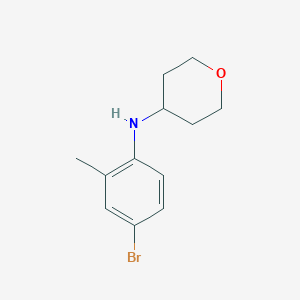
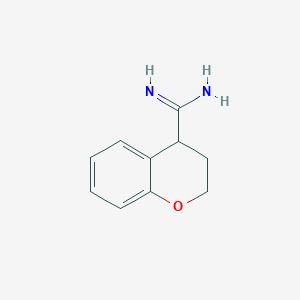
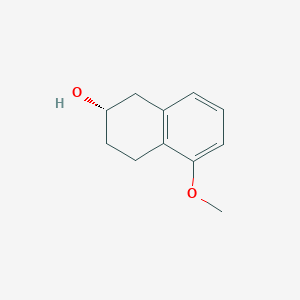
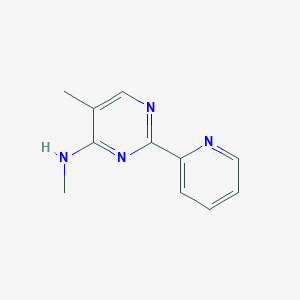
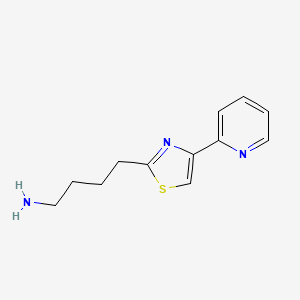
![N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride](/img/structure/B13234470.png)
![Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13234474.png)

